molecular formula C6H7BrF2 B2622929 3-Bromo-6,6-difluorobicyclo[3.1.0]hexane CAS No. 1823884-56-5

3-Bromo-6,6-difluorobicyclo[3.1.0]hexane

Cat. No.: B2622929
CAS No.: 1823884-56-5
M. Wt: 197.023
InChI Key: MEDYVHRNUPESTK-UHFFFAOYSA-N
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Description

3-Bromo-6,6-difluorobicyclo[310]hexane is a bicyclic organic compound with the molecular formula C6H7BrF2 It is characterized by a unique structure that includes a bromine atom and two fluorine atoms attached to a bicyclo[310]hexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,6-difluorobicyclo[3.1.0]hexane typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of a brominated cyclopropane derivative with a fluorinating agent under controlled conditions. The reaction conditions often require the use of a catalyst to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation processes using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents. The production process is typically carried out in specialized reactors that allow for precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,6-difluorobicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted bicyclo[3.1.0]hexane derivatives, while oxidation and reduction reactions produce corresponding oxidized and reduced forms of the compound.

Scientific Research Applications

3-Bromo-6,6-difluorobicyclo[3.1.0]hexane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-6,6-difluorobicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6,6-difluorobicyclo[3.1.0]hexane: Characterized by the presence of bromine and fluorine atoms on a bicyclic framework.

    Bicyclo[3.1.0]hexane Derivatives: Other derivatives may include different halogen atoms or functional groups, leading to variations in chemical properties and reactivity.

Uniqueness

This compound is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.

Properties

IUPAC Name

3-bromo-6,6-difluorobicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrF2/c7-3-1-4-5(2-3)6(4,8)9/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDYVHRNUPESTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823884-56-5
Record name 3-bromo-6,6-difluorobicyclo[3.1.0]hexane
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